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Compound of Interest

Compound Name: (Furfurylthio)acetic acid
CAS No.: 89639-87-2
Cat. No.: B1352130
Get Quote
. J

CAS Number: 89639-87-2 Synonyms: 2-[(2-Furanylmethyl)thio]acetic acid; Lafutidine Impurity
12; [(Furan-2-yImethyl)sulfanyl]acetic acid Molecular Formula: C

H
O
S Molecular Weight: 172.20 g/mol

Executive Summary & Chemical Context

(Furfurylthio)acetic acid is a bifunctional molecule containing a furan ring and a carboxylic
acid, linked by a thioether bridge.[1] Its spectroscopic signature is defined by the electronic
isolation of the furan ring from the carbonyl group by the methylene-sulfur-methylene spacer.

Primary Applications:

» Pharmaceutical Impurity Profiling: It is identified as "Impurity 12" in the manufacture of
Lafutidine.[1][2][3] Its presence indicates incomplete conversion or side reactions during the
thioalkylation steps.[1]
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» Flavor Chemistry: It serves as a precursor to various thio-esters used in coffee and roasted
meat flavor profiles.[1]

Synthesis & Formation Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying potential contaminants like disulfides.[1]

Reaction Pathway: The standard synthesis involves the nucleophilic substitution of chloroacetic
acid by furfuryl mercaptan (furan-2-ylmethanethiol) under basic conditions.

Chloroacetic Acid

(Electrophile) + SM?2 - _ _
_NaCl (Furfurylthio)acetic Acid

/—V (Product)

Thiolate Intermediate | 02 (Air oxidation)

Furfuryl Mercaptan | NaOH _
(Nucleophile)

Difurfuryl Disulfide
(Oxidative Impurity)
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Figure 1: Synthesis pathway showing the origin of the target molecule and its primary oxidative

impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by two distinct singlets for the methylene groups and
the characteristic coupling pattern of the 2-substituted furan ring.

1H NMR Data (Solvent: CDCI , 400 MHz)

The lack of a chiral center renders the methylene protons enantiotopic (singlets).[1]
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Critical Quality Attribute (CQA):

© 2026 BenchChem. All rights reserved.

3/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Furfural-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Furfural-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Furfural-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Furfural-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Furfural-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Furfural-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352130?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Differentiation from Disulfide: If the sample contains difurfuryl disulfide (dimer), you will see a
shift in the furan-CH

peak (typically downfield ~3.6-3.7 ppm) and the complete absence of the S-CH

-COOH singlet at 3.25 ppm.

13C NMR Data (Predicted/Characteristic)
e Carbonyl (C=0): ~175 ppm.[1]

e Furan C-2 (Ipso): ~150 ppm.[1]
e Furan C-5: ~142 ppm.[1]
e Furan C-3/C-4: ~110 ppm / 108 ppm.[1]
e Furan-CH
-S: ~28 ppm.[1]
e S-CH
-COOH: ~33 ppm.[1]

Mass Spectrometry (MS) Analysis

The mass spectrum is dominated by the stability of the furfuryl cation.[1] This fragmentation is
so efficient that the molecular ion may be weak in Electron Impact (El) modes.[1]

Fragmentation Pathway

The primary cleavage occurs at the weak C-S bond allylic to the furan ring.[1]
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Diagnostic Signal

m/z 81 is the diagnostic
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m/z 172 :
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Figure 2: Mass spectrometric fragmentation logic showing the dominance of the resonance-
stabilized furfuryl cation.

Key lons (El, 70 eV)[1]

e m/z 172 [M]+: Molecular ion (Weak intensity, <10%).[1]

e m/z 127 [M - 45]+: Loss of carboxylic acid group (-COOH).[1]
e m/z81][C

H
O]+:Base Peak (100%). The furfuryl cation is resonantly stabilized.[1]

e m/z 53: Cyclopentadienyl-like cation (derived from furan ring loss of CO).[1]
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Infrared (IR) Spectroscopy

IR analysis is useful for confirming the oxidation state of the carbon (Acid vs. Ester) and the
presence of the furan ring.

Wavenumber (cm

Assignment Diagnostic Value
)
Very broad "hump"
) ) characteristic of dimers in
2500 - 3300 O-H Stretch (Carboxylic Acid)

carboxylic acids.[1]

Distinguishes Acid from Ester.

Strong, sharp band.[1] Lower
1700 - 1725 C=0 Stretch (Acid) frequency than esters (~1740)
due to H-bonding.

Characteristic "breathing"

1500 & 1420 C=C Ring Stretch )
modes of the furan ring.[1]
Coupling of C-O stretch and O-
1200 - 1250 C-O Stretch / O-H Bend ) )
H in-plane bending.
Characteristic of 2-substituted
740 - 750 C-H Out-of-Plane Bend

furans.[1]

Experimental Protocols
Sample Preparation for NMR[1]

e Solvent Selection: Use CDCI

(Chloroform-d) for routine analysis.[1] If the acid solubility is poor or dimerization broadening
is observed, switch to DMSO-d

1]

e Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
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e Filtration: Filter through a glass wool plug if any turbidity (inorganic salts from synthesis)
remains.[1]

HPLC Method for Impurity Identification

When analyzing this as "Impurity 12" in Lafutidine:
e Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 pum).[1]

» Mobile Phase: Gradient of Phosphate Buffer (pH 3.[1]0) and Acetonitrile.[1] The acidic pH
ensures the carboxylic acid is protonated, improving retention and peak shape.[1]

e Detection: UV at 220 nm (Sulfur/Carboxyl absorption) and 254 nm (Furan absorption).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
(Furfurylthio)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352130/docs#technical-guide-spectroscopic-
characterization-of-furfurylthio-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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